![molecular formula C7H12N4 B13599793 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Attachment of the ethyl chain: The triazole ring is then alkylated using ethyl halides under basic conditions.
Formation of the cyclopropane ring: The final step involves the cyclopropanation of the ethyl chain using diazomethane or other cyclopropanation reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or cyclopropanes.
Aplicaciones Científicas De Investigación
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes[][3].
Mecanismo De Acción
The mechanism of action of 1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]pyridine: Similar structure but with a pyridine ring instead of a cyclopropane ring.
Uniqueness
1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
1-[2-(1,2,4-triazol-1-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H12N4/c8-7(1-2-7)3-4-11-6-9-5-10-11/h5-6H,1-4,8H2 |
Clave InChI |
GIHNJOFOKVALAC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCN2C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


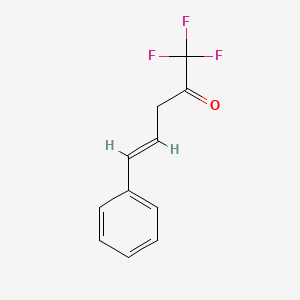
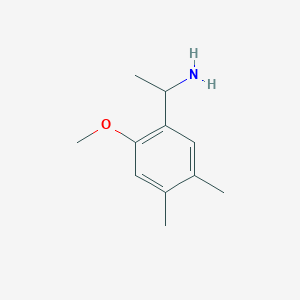

![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)

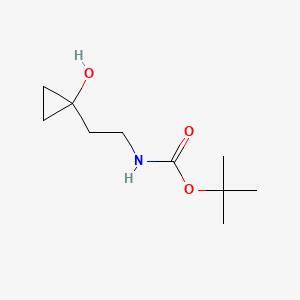

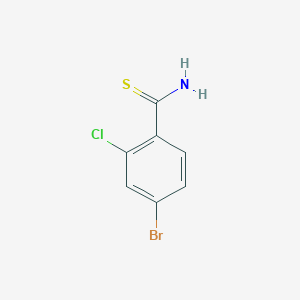


![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
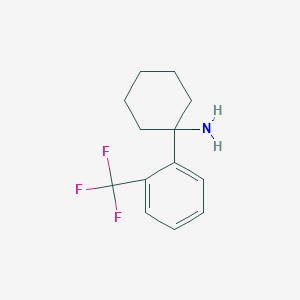
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
